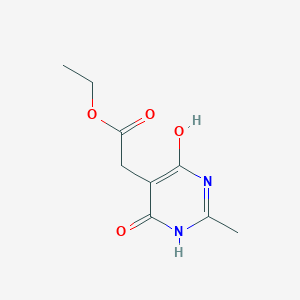

Ethyl 2-(4,6-dihydroxy-2-methylpyrimidin-5-yl)acetate

Description

Properties

Molecular Formula |

C9H12N2O4 |

|---|---|

Molecular Weight |

212.20 g/mol |

IUPAC Name |

ethyl 2-(4-hydroxy-2-methyl-6-oxo-1H-pyrimidin-5-yl)acetate |

InChI |

InChI=1S/C9H12N2O4/c1-3-15-7(12)4-6-8(13)10-5(2)11-9(6)14/h3-4H2,1-2H3,(H2,10,11,13,14) |

InChI Key |

OXGOBMZLUCCMTF-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)CC1=C(N=C(NC1=O)C)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-(4,6-dihydroxy-2-methylpyrimidin-5-yl)acetate typically involves the reaction between acetamidine hydrochloride and diethyl malonate in the presence of methoxide in methanol or ethoxide in ethanol . The reaction conditions are carefully controlled to ensure the formation of the desired product with high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(4,6-dihydroxy-2-methylpyrimidin-5-yl)acetate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can convert the compound into its reduced forms.

Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.

Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically employed.

Substitution: Nucleophiles such as halides, amines, or thiols can be used under appropriate conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce various substituted pyrimidine derivatives.

Scientific Research Applications

Biological Activities

Ethyl 2-(4,6-dihydroxy-2-methylpyrimidin-5-yl)acetate has been associated with several pharmacological effects, which include:

- Antioxidant Properties : Research indicates significant antioxidant activity, which can be beneficial in preventing oxidative stress-related diseases.

- Antimicrobial Activity : The compound has shown effectiveness against various bacterial strains, suggesting potential use in treating infections.

- Anticancer Potential : Preliminary studies indicate that it may inhibit the growth of certain cancer cells, warranting further investigation into its mechanisms and efficacy.

Medicinal Chemistry Applications

The compound's unique structure allows for diverse applications in medicinal chemistry:

- Drug Development : Its structural similarities with other biologically active compounds position it as a candidate for developing new therapeutics targeting various diseases.

Case Studies

Several studies have documented the applications and effects of this compound:

- Antioxidant Activity Study : In a comparative analysis of different extracts containing this compound, it exhibited notable antioxidant properties that were statistically significant against control groups.

- Antimicrobial Efficacy Trials : The compound was tested against various Gram-positive and Gram-negative bacteria using the disc diffusion method. Results indicated substantial inhibition zones compared to standard antibiotics.

- Cancer Cell Line Inhibition : A study evaluated the effects of this compound on MCF-7 human breast cancer cells, demonstrating a dose-dependent inhibition of cell proliferation.

Mechanism of Action

The mechanism of action of ethyl 2-(4,6-dihydroxy-2-methylpyrimidin-5-yl)acetate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and influencing various biochemical processes. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression .

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparison

Key Observations:

Substituent Effects on Polarity and Solubility: The target compound’s dual hydroxyl groups (4,6-diOH) likely increase hydrophilicity compared to mono-hydroxylated analogs like CAS 6214-46-6. This could enhance aqueous solubility but reduce membrane permeability . The 2-methyl group in the target compound may sterically hinder interactions with enzymes or receptors compared to amino- or thio-substituted analogs .

Synthetic Accessibility :

- Ethyl pyrimidinyl acetates are typically synthesized via palladium-catalyzed cross-coupling (e.g., with malonate derivatives) or nucleophilic substitution, as seen in . The target compound’s dihydroxy groups might necessitate protective-group strategies to prevent side reactions .

Biological and Material Applications :

- Ethyl 2-(4-hydroxypyrimidin-5-yl)acetate (CAS 6214-46-6) is explicitly used as a medical intermediate, suggesting the target compound could serve similar roles in drug synthesis .

- Sulfur-containing analogs (e.g., ) exhibit unique coordination chemistry, making them candidates for catalysis or chelation therapy .

Research Findings and Functional Insights

- Crystal Packing and Stability : Analogous compounds (e.g., ’s benzofuran derivative) stabilize crystal lattices via π-π interactions and hydrogen bonds. The target’s 4,6-dihydroxy groups may form intermolecular H-bonds, influencing crystallinity and melting points .

- Toxicity Considerations : While ethyl acetate itself shows developmental toxicity in zebrafish (), its incorporation into pyrimidine scaffolds likely mitigates adverse effects by altering metabolic pathways .

Biological Activity

Ethyl 2-(4,6-dihydroxy-2-methylpyrimidin-5-yl)acetate, with CAS number 1245643-23-5, is a pyrimidine derivative that has garnered attention for its potential biological activities. This article reviews the compound's biological activity, including its antioxidant, anti-inflammatory, antibacterial, and antiproliferative effects based on diverse research findings.

- Molecular Formula : C₁₃H₁₈N₂O₃

- Molecular Weight : 252.31 g/mol

- InChI Key : PUNKBDMMPFKQMA-UHFFFAOYSA-N

Antioxidant Activity

Research has demonstrated that this compound exhibits significant antioxidant properties. In a study evaluating various extracts, the compound showed notable inhibition of DPPH and ABTS radicals at concentrations of 767.09 µg/mL and 157.16 µg/mL, respectively . These results indicate its potential as a natural antioxidant agent.

Anti-inflammatory Activity

The anti-inflammatory effects of this compound have been highlighted in several studies. It has been shown to inhibit cyclooxygenase (COX) enzymes effectively:

| Compound | IC₅₀ (µmol) | Standard Drug (Celecoxib) IC₅₀ (µmol) |

|---|---|---|

| This compound | 0.04 ± 0.09 | 0.04 ± 0.01 |

This suggests that the compound possesses comparable efficacy to established anti-inflammatory drugs . Additionally, it has been observed to reduce protein levels of COX-2 and iNOS enzymes significantly, indicating its potential in managing inflammatory conditions.

Antibacterial Activity

This compound has also demonstrated antibacterial properties against various strains of bacteria:

| Bacterial Strain | EC₅₀ (µg/mL) |

|---|---|

| Staphylococcus aureus | 175 ± 27 |

| Escherichia coli | 255 ± 199 |

| Pseudomonas aeruginosa | 523 ± 48 |

These results indicate that while the compound shows moderate antibacterial activity, it is less effective against Pseudomonas aeruginosa compared to other tested bacteria .

Antiproliferative Activity

The antiproliferative effects of this compound have been evaluated in several cancer cell lines:

| Cell Line | IC₅₀ (µg/mL) |

|---|---|

| SW620 | 0.82 ± 0.14 |

| MCF-7 | 5.21 ± 1.03 |

| HepG2 | 2.58 ± 0.57 |

The compound exhibited significant cytotoxicity against these cancer cell lines, with an IC₅₀ value comparable to standard chemotherapeutic agents like 5-fluorouracil . This suggests its potential as an anticancer agent.

Case Studies and Research Findings

- Case Study on Antioxidant and Anti-inflammatory Effects : A study conducted on various pyrimidine derivatives highlighted that this compound showed superior antioxidant activity and strong inhibition of inflammatory markers compared to other derivatives .

- Antibacterial Efficacy : In a comparative study of antibacterial activities among several compounds derived from pyrimidines, this compound was noted for its effectiveness against Gram-positive bacteria but less so against Gram-negative strains.

- Cytotoxicity in Cancer Research : A recent investigation into the cytotoxic effects of this compound revealed that it significantly inhibited the growth of multiple cancer cell lines while exhibiting lower toxicity towards non-cancerous cells .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for Ethyl 2-(4,6-dihydroxy-2-methylpyrimidin-5-yl)acetate, and how can reaction conditions be optimized?

- Methodology : A two-step approach is commonly employed:

Condensation : React 4,6-dihydroxy-2-methylpyrimidine with ethyl chloroacetate in the presence of a base (e.g., K₂CO₃) in acetone under reflux (10–12 hours). Monitor completion via TLC .

Purification : Extract the crude product using ethyl acetate, followed by column chromatography (silica gel, hexane/ethyl acetate gradient) to isolate the ester. Optimize yields by adjusting stoichiometry (1:1.2 molar ratio of pyrimidine to chloroacetate) and solvent polarity .

Q. Which spectroscopic and crystallographic techniques are optimal for structural characterization?

- Techniques :

- X-ray Crystallography : Use SHELX programs (e.g., SHELXL for refinement) to resolve the crystal structure. ORTEP-III can generate thermal ellipsoid diagrams for visualizing molecular geometry .

- NMR and MS : ¹H/¹³C NMR (DMSO-d₆) to confirm proton environments; ESI-MS for molecular ion validation.

- GC-MS : Analyze purity and detect byproducts using a DB-5 column with helium carrier gas (split ratio 10:1) .

Q. How can solvent selection impact the compound’s stability during synthesis?

- Guidelines : Ethyl acetate (logP = 0.73) is preferable for extractions due to its moderate polarity and low water solubility. Avoid protic solvents (e.g., methanol) to prevent ester hydrolysis. Thermodynamic data (e.g., proton affinity = 835.7 kJ/mol) from NIST can guide solvent-reagent compatibility .

Advanced Research Questions

Q. How do electronic and steric effects influence the reactivity of the pyrimidine ring in nucleophilic substitutions?

- Analysis :

- Computational Modeling : Perform DFT calculations (B3LYP/6-31G* basis set) to map electrostatic potential surfaces, identifying electron-deficient regions (e.g., C5) prone to nucleophilic attack.

- Experimental Validation : Compare reaction rates with substituted pyrimidines (e.g., 4-fluoro derivatives) to assess steric hindrance .

Q. What strategies resolve discrepancies between spectroscopic data and crystallographic findings?

- Case Study : If NMR suggests equatorial positioning of the acetate group, but X-ray data shows axial orientation:

Re-examine Crystal Packing : Hydrogen bonding (e.g., O–H···N interactions) may stabilize an atypical conformation .

Dynamic NMR : Probe rotational barriers of the ester group at variable temperatures (e.g., 298–343 K) to detect conformational flexibility .

Q. How can in-silico methods predict the compound’s pharmacokinetic properties?

- Protocol :

Molecular Docking : Use AutoDock Vina to simulate binding to target enzymes (e.g., dihydrofolate reductase). Set grid parameters to encompass active-site residues (e.g., Asp27, Leu28).

ADMET Prediction : SwissADME to estimate bioavailability (TPSA > 80 Ų indicates poor absorption) and CYP450 metabolism profiles .

Q. What are the challenges in analyzing tautomeric equilibria of the 4,6-dihydroxypyrimidine moiety?

- Approach :

- pH-Dependent Studies : Use UV-Vis spectroscopy (200–400 nm) in buffered solutions (pH 3–10) to track keto-enol shifts.

- Solid-State NMR : Compare solution and crystalline states to identify dominant tautomers. Cross-reference with Hirshfeld surface analysis from X-ray data .

Methodological Considerations Table

Data Contradiction Workflow

Identify Anomalies (e.g., NMR vs. XRD).

Cross-Validate Techniques (e.g., variable-temperature XRD).

Computational Reconciliation (e.g., MD simulations to model dynamic behavior).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.